molecular formula C33H34N6O B1248092 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol CAS No. 80528-41-2

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Cat. No. B1248092
CAS RN: 80528-41-2
M. Wt: 530.7 g/mol
InChI Key: SAJIFZPINIDYBV-UHFFFAOYSA-N
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Description

The interest in 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol and its derivatives primarily arises from their potential applications in magnetic, electrical, and optical materials due to their complexing abilities and structural characteristics.

Synthesis Analysis

The synthesis of dinuclear copper(II) complexes featuring the ligand derived from this compound showcases a methodological approach to obtain compounds with specific magnetic and structural properties. These complexes exhibit weak antiferromagnetic interactions, hinting at the ligand's ability to mediate magnetic coupling between metal centers (Massoud et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds reveals a coordination environment around copper(II) centers, achieved through monodentate-acetato or -azido groups, the nitrogen donors from the ligand, and a bridged-phenoxido group. This structural arrangement facilitates specific magnetic interactions and stability within the complexes.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often lead to the formation of polymers and other high-molecular-weight compounds. These reactions underline the ligand's versatility in forming stable bonds with various metals and its utility in synthesizing materials with desirable thermal and mechanical properties (Wang et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, thermal stability, and mechanical strength, are directly influenced by their molecular architecture. For instance, polyimides derived from related pyridine-containing dianhydride monomers demonstrate high thermal stability and mechanical strength, making them suitable for various industrial applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Their ability to form stable complexes with metals, coupled with inherent thermal stability, positions them as valuable materials in the development of advanced technological applications.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or complexes in its target pathways.

Mode of Action

It is known to be involved in the stabilization of RuII complexes , which suggests that it may interact with its targets through coordination chemistry, potentially acting as a ligand to bind and stabilize these complexes.

Biochemical Pathways

Given its role in the synthesis of RuII complexes , it may be involved in pathways where these complexes play a role

Result of Action

Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stabilization of these complexes, which could have various downstream effects depending on the specific context and environment.

Action Environment

Given its role in the synthesis of ruii complexes , factors such as pH, temperature, and the presence of other ions or molecules could potentially impact its function.

properties

IUPAC Name

2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJIFZPINIDYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471910
Record name 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80528-41-2
Record name 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol?

A1: this compound (H-BPMP) has the molecular formula C33H34N6O and a molecular weight of 530.66 g/mol. While the provided research doesn't explicitly list all spectroscopic data, it frequently utilizes techniques like UV-vis, EPR, 1H NMR, and 19F NMR (for fluorinated derivatives) to characterize the compound and its metal complexes. [, , , , , , , ]

Q2: How does the structure of H-BPMP contribute to its ability to bind metal ions?

A2: H-BPMP acts as a dinucleating ligand, meaning it can bind two metal ions simultaneously. This is facilitated by its structure: * Phenolate Oxygen: The deprotonated phenolic oxygen acts as a bridging site for the metal ions. * Pyridine Nitrogen Atoms: The six pyridine nitrogen atoms provide additional coordination sites for the metal ions. * Flexibility: The flexible arms containing the pyridine rings allow H-BPMP to adjust its conformation to accommodate different metal ions and coordination geometries. [, , ]

Q3: What types of metal complexes does H-BPMP form, and how do their properties vary?

A3: H-BPMP readily forms complexes with various transition metals, including copper, manganese, iron, nickel, and cobalt. The properties of these complexes are influenced by several factors:

* **Metal Ion Identity:**  Different metal ions exhibit varying preferences for coordination geometry and oxidation states, directly impacting the complex's structure and reactivity. For instance,  H-BPMP forms both mononuclear and dinuclear complexes with nickel, while predominantly dinuclear complexes are observed with copper. [, , ] * **Bridging Ligands:** The presence and nature of bridging ligands, such as hydroxide, acetate, or peroxide, significantly influence the metal-metal distance and electronic properties of the complex. [, , , , ]* **pH:**  The protonation state of the H-BPMP ligand and the presence of coordinating ions like hydroxide can be modulated by pH, leading to the formation of different species with distinct spectroscopic features and reactivity. [, , ]

Q4: H-BPMP complexes have been investigated as models for metalloenzymes. Which enzymes do they mimic, and what insights have these studies provided?

A4: H-BPMP complexes, particularly those with copper and manganese, have been explored as models for:

* **Catechol Oxidase:**  Copper complexes of H-BPMP have demonstrated catecholase activity, catalyzing the oxidation of 3,5-di-tert-butylcatechol to the corresponding quinone. These studies highlight the importance of the Cu-O-Cu core and the influence of substituents on the H-BPMP ligand on catalytic efficiency. [, ] * **Ribonucleotide Reductase (RNR):**  Manganese complexes of H-BPMP have provided insights into the mechanism of class Ib Mn2 RNRs. Notably, the formation and reactivity of a Mn<sup>II</sup>Mn<sup>III</sup>-peroxide species, a key intermediate in the RNR catalytic cycle, has been demonstrated using H-BPMP complexes. [, ]

Q5: How do modifications to the H-BPMP ligand structure affect the properties and reactivity of its metal complexes?

A5: Studies have demonstrated that even subtle modifications to the H-BPMP ligand can significantly impact the properties of its metal complexes. For instance:

  • Fluorine Substitution: Introducing fluorine atoms onto the pyridine rings allows for the separation of geometric isomers in dicopper(II) complexes and provides a sensitive probe for studying isomerization dynamics using 19F NMR. []
  • Electron-Donating/Withdrawing Groups: Replacing the methyl group on the phenol ring with electron-donating or withdrawing substituents influences the redox potentials and catecholase activity of dicopper(II) complexes. Electron-donating groups enhance activity, while electron-withdrawing groups have the opposite effect. []
  • Hydrogen Bond Donors: Introducing amide groups in the second coordination sphere of the ligand can influence the Fe⋯Fe distance in diiron complexes and their reactivity towards nitric oxide. []

Q6: Have computational methods been employed to study H-BPMP and its metal complexes? If so, what insights have they provided?

A6: Yes, computational chemistry, including density functional theory (DFT), has been utilized to: * Explain Spectroscopic Features: DFT calculations have been used to rationalize the unusual EPR spectrum observed for a superoxo dicopper(II) complex of H-BPMP. [] * Investigate Isomerism: DFT calculations supported the experimental observation of geometric isomerism in fluorinated H-BPMP dicopper(II) complexes and provided insights into the isomerization process. [] * Study Reaction Mechanisms: DFT calculations have been employed to investigate the mechanism of nitric oxide reduction in flavodiiron nitric oxide reductase (FNOR) model complexes based on H-BPMP derivatives. []

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